1-(2-Bromoethyl)-4-isopropylpiperazine

Description

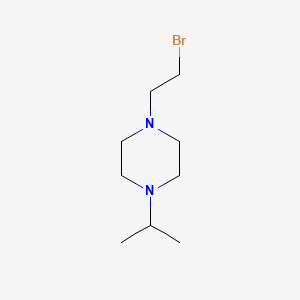

1-(2-Bromoethyl)-4-isopropylpiperazine is a brominated piperazine derivative characterized by a 2-bromoethyl substituent at the 1-position and an isopropyl group at the 4-position of the piperazine ring. The bromoethyl moiety serves as a reactive handle for further functionalization, enabling its use as an intermediate in medicinal chemistry. For example, alkylation reactions involving bromoethyl groups are critical in synthesizing ligands for photochromic GPCR applications .

Properties

Molecular Formula |

C9H19BrN2 |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

1-(2-bromoethyl)-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C9H19BrN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 |

InChI Key |

SHWZQRPRGHDKKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-isopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpiperazine with 2-bromoethanol under basic conditions. The reaction typically proceeds as follows:

Step 1: 1-isopropylpiperazine is dissolved in an appropriate solvent such as dichloromethane.

Step 2: 2-bromoethanol is added to the solution.

Step 3: A base such as potassium carbonate is introduced to facilitate the reaction.

Step 4: The mixture is stirred at room temperature for several hours until the reaction is complete.

Step 5: The product is isolated through standard purification techniques such as extraction and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in the formation of 1-ethyl-4-isopropylpiperazine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Products include azidoethyl or thiocyanatoethyl derivatives.

Oxidation: N-oxides or other oxidized forms.

Reduction: 1-ethyl-4-isopropylpiperazine.

Scientific Research Applications

1-(2-Bromoethyl)-4-isopropylpiperazine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound valuable in research focused on understanding these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Bromophenyl)-4-isopropylpiperazine (CAS 844431-60-3)

- Structural Difference : Replaces the 2-bromoethyl group with a 4-bromophenyl substituent.

- Properties : Higher molecular weight (283.2 g/mol vs. 223.16 g/mol for 1-(2-bromoethyl)-4-isopropylpiperazine) due to the aromatic bromophenyl group.

- Applications : Used in pharmacological studies, though its bromophenyl group reduces alkylation reactivity compared to bromoethyl derivatives.

- Cost : Priced at $9,000/g (96% purity), significantly higher than simpler analogs due to synthetic complexity .

1-(4-Bromophenyl)-4-methylpiperazine (CAS 130307-08-3)

- Structural Difference : Features a methyl group instead of isopropyl at the 4-position.

- Properties : Lower molecular weight (255.2 g/mol) and reduced steric hindrance compared to the isopropyl analog.

- Applications : Commonly used as a building block in antipsychotic drug synthesis. Its simpler structure facilitates easier scale-up, reflected in a lower price ($5,000/g, 98% purity) .

1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine (CAS 356084-00-9)

- Structural Difference : Substitutes bromoethyl with bromobenzyl and adds a furylmethyl group.

- Properties : The aromatic bromobenzyl and heterocyclic furan groups enhance π-π stacking interactions, making it suitable for receptor-binding studies. However, the absence of a reactive bromoethyl group limits its utility in alkylation reactions .

1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine (CAS 914606-84-1)

- Structural Difference : Replaces the bromoethyl group with a bromopyridinyl moiety.

- Properties : The pyridine ring introduces basicity and hydrogen-bonding capability, altering solubility and bioavailability. This compound is prioritized in kinase inhibitor research due to its heteroaromatic structure .

Reactivity

- Bromoethyl Group : The 2-bromoethyl substituent in this compound enables nucleophilic substitution reactions, making it a versatile intermediate. For example, it reacts with amines or thiols to form secondary or tertiary amines/sulfides .

- Bromophenyl/Bromopyridinyl Groups : These groups are less reactive toward nucleophilic substitution but participate in Suzuki couplings or Ullmann reactions for biaryl synthesis .

Therapeutic Potential

- GPCR Targeting : this compound’s derivatives show promise in photochromic ligand synthesis for 5-HT2A receptors, whereas bromophenyl analogs are more suited for dopamine D2/D3 receptor modulation .

- Kinase Inhibition : Bromopyridinyl variants (e.g., CAS 914606-84-1) exhibit selectivity toward tyrosine kinases due to their planar aromatic systems .

Data Tables

Table 1. Physical and Economic Properties of Selected Piperazines

| Compound | CAS Number | Molecular Weight (g/mol) | Purity (%) | Price ($/g) | Key Substituents |

|---|---|---|---|---|---|

| This compound | Not Provided | ~223.16 | N/A | N/A | 2-Bromoethyl, Isopropyl |

| 1-(4-Bromophenyl)-4-isopropylpiperazine | 844431-60-3 | 283.2 | 96 | 9,000 | 4-Bromophenyl, Isopropyl |

| 1-(4-Bromophenyl)-4-methylpiperazine | 130307-08-3 | 255.2 | 98 | 5,000 | 4-Bromophenyl, Methyl |

| 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine | 914606-84-1 | 284.2 | N/A | N/A | 5-Bromopyridinyl, Isopropyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.